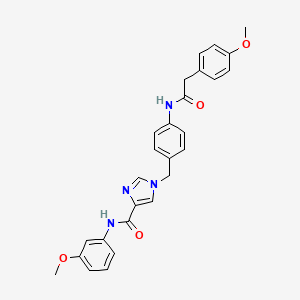
3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile, also known as FQ-6, is a promising compound in the field of medicinal chemistry. It belongs to the class of quinoline derivatives and has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is not fully understood. However, it is believed to act as a topoisomerase inhibitor, which prevents the separation of DNA strands during replication and transcription. This leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also shown antibacterial and antifungal activity against various pathogens, including Staphylococcus aureus and Candida albicans. In addition, this compound has shown potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is its high potency against cancer cells and pathogens. It also has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, this compound has some limitations for lab experiments. It is insoluble in water, which makes it difficult to administer in vivo. It also has low bioavailability, which limits its effectiveness in vivo.
Orientations Futures
There are several future directions for the research of 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile. One direction is to improve its bioavailability and solubility to enhance its effectiveness in vivo. Another direction is to study its potential in the treatment of other diseases, such as viral infections and autoimmune disorders. Furthermore, the development of this compound derivatives with improved potency and selectivity is another potential future direction.
Conclusion:
In conclusion, this compound is a promising compound in the field of medicinal chemistry. Its potential in various scientific research applications, including cancer research, antibacterial and antifungal research, and neurodegenerative disorders research, makes it an important compound to study. Further research is needed to fully understand its mechanism of action and to improve its effectiveness in vivo.
Méthodes De Synthèse
The synthesis of 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-cyano-3,4-dihydro-2H-quinolin-4-one to obtain this compound. The yield of this compound is reported to be around 70-80%.
Applications De Recherche Scientifique
3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile has been extensively studied for its potential in various scientific research applications. It has shown promising results in the fields of cancer research, antibacterial and antifungal research, and neurodegenerative disorders research.
Propriétés
IUPAC Name |
3-(3-fluorophenyl)sulfonyl-4-oxo-1H-quinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O3S/c17-11-2-1-3-12(7-11)23(21,22)15-9-19-14-5-4-10(8-18)6-13(14)16(15)20/h1-7,9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEUWZQHAZTWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2623448.png)

![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazino)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B2623453.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2623455.png)
![Methyl 6-(7-methoxybenzofuran-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2623456.png)


![2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2623462.png)
![(1H-indol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2623465.png)


![3-(2-Chloropyrimidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2623470.png)
